molecular formula C8H12N4O4S2 B4924313 N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4924313
M. Wt: 292.3 g/mol
InChI Key: OQEWBZARFRXVLM-UHFFFAOYSA-N
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Description

N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and a thiadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with a suitable sulfonyl chloride under acidic conditions to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with morpholine and acetic anhydride to introduce the morpholinylsulfonyl and acetamide groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has been explored in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The sulfonyl and thiadiazole groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide: can be compared to other thiadiazole derivatives, such as:

Uniqueness

The presence of the morpholine ring in this compound distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4S2/c1-6(13)9-7-10-11-8(17-7)18(14,15)12-2-4-16-5-3-12/h2-5H2,1H3,(H,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEWBZARFRXVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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